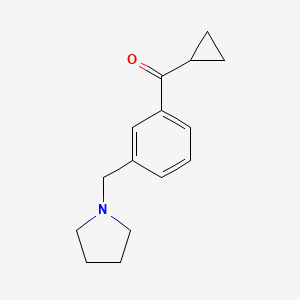

Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone

Description

Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone (CAS: 898749-66-1) is a cyclopropyl-substituted aromatic ketone featuring a pyrrolidinomethyl group at the 3-position of the phenyl ring. Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.31 g/mol. The compound is structurally characterized by:

- A cyclopropyl group directly bonded to the ketone carbon, introducing angular strain.

Properties

IUPAC Name |

cyclopropyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(13-6-7-13)14-5-3-4-12(10-14)11-16-8-1-2-9-16/h3-5,10,13H,1-2,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSKIIVSTUOTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643226 | |

| Record name | Cyclopropyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-94-0 | |

| Record name | Cyclopropyl[3-(1-pyrrolidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone typically involves the reaction of cyclopropyl ketone with 3-(pyrrolidinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium Channel Inhibition

One of the primary applications of Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone is its role as a sodium channel inhibitor. Sodium channel inhibitors are crucial in treating various neurological conditions, including neuropathic pain, epilepsy, and other forms of neuralgia. The compound has demonstrated efficacy in preclinical models for these conditions by modulating sodium channel activity, which is essential for neuronal excitability and signal transmission .

Analgesic Properties

The compound has been explored for its analgesic properties. As a sodium channel blocker, it may provide relief from chronic pain conditions by reducing the excitability of pain pathways. Research indicates that compounds with similar structures have been effective in treating postherpetic neuralgia and diabetic neuropathy, suggesting a potential for this compound in similar therapeutic contexts .

Preclinical Studies

Several preclinical studies have evaluated the efficacy of this compound in animal models. For instance, one study highlighted its effectiveness in reducing pain responses in models of neuropathic pain by demonstrating significant reductions in behavioral pain responses compared to control groups .

Data Summary Table

Mechanism of Action

The mechanism of action of Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and physicochemical properties of cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone with analogous compounds:

Pharmacological Relevance

- Montelukast Intermediates (): Cyclopropyl ketones are key intermediates in leukotriene receptor antagonists. The target compound’s pyrrolidinomethyl group could modulate receptor binding compared to simpler analogs.

Biological Activity

Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone, with the chemical formula CHN and CAS number 898770-94-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore the biological activity of this compound through various studies, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenyl ketone, which is further substituted with a pyrrolidinomethyl group. This unique structure contributes to its biological activity and interaction with various biological targets.

Table 1: Structural Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHN |

| CAS Number | 898770-94-0 |

| Molecular Weight | 215.29 g/mol |

The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets, including enzymes and receptors involved in critical signaling pathways. Research indicates that this compound may interact with protein kinases, potentially influencing cell proliferation and survival pathways.

Case Studies and Research Findings

- Neuroprotective Effects : A study published in bioRxiv examined the effects of similar compounds on AMPA receptor conductance during long-term potentiation (LTP) in hippocampal neurons. The findings suggested that compounds with similar structures could enhance synaptic plasticity, indicating a potential role for this compound in neuroprotection and cognitive enhancement .

- Antitumor Activity : Research has demonstrated that compounds with structural similarities can inhibit tyrosine kinases, which are crucial in cancer cell signaling. This suggests that this compound may possess antitumor properties by modulating these pathways .

- Protein Aggregation Inhibition : Another study focused on the inhibition of protein aggregation associated with neurodegenerative diseases. Compounds similar to this compound showed promise in protecting against toxicity related to mutant SOD1, a protein implicated in amyotrophic lateral sclerosis (ALS) .

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective | Enhances AMPA receptor conductance; potential cognitive benefits |

| Antitumor | Inhibits tyrosine kinases; may reduce cancer cell proliferation |

| Protein Aggregation Inhibition | Protects against toxicity from mutant SOD1; potential ALS treatment |

Q & A

Q. How does the cyclopropane ring’s angular strain influence the reactivity of cyclopropyl phenyl ketones in reduction reactions?

Q. What spectroscopic techniques are employed to monitor reactions involving cyclopropyl phenyl ketones?

Methodological Insight: Nuclear magnetic resonance (NMR) spectroscopy is critical for tracking hydrosilylation reactions of cyclopropyl phenyl ketones. For example, in situ NMR analysis enables real-time observation of intermediate formation and stereochemical outcomes . Infrared (IR) spectroscopy is also used to confirm carbonyl reduction (disappearance of ~1680 cm⁻¹ peaks) and alcohol formation (O-H bending at 3400–3600 cm⁻¹) .

Q. What are the synthetic challenges in preparing cyclopropyl phenyl ketones via decarboxylative rearrangements?

Methodological Insight: Decarboxylation of α-(phenylcarbonyl)cyclopropane carboxylic acids yields only 8% cyclopropyl phenyl ketone, with competing pathways (e.g., self-condensation or dihydrofuran formation) dominating. Precise control of reaction conditions (e.g., low temperature, acid quenching) is required to minimize side reactions .

Advanced Research Questions

Q. How do computational studies enhance understanding of cyclopropyl ketone conformations?

Q. What catalytic strategies enable C–C bond formation using cyclopropyl phenyl ketones?

Methodological Insight: Iridium-catalyzed hydrogen borrowing processes utilize cyclopropyl phenyl ketones as key motifs for α-branched ketone synthesis. Post-catalytic modifications, such as retro-Friedel-Crafts acylation, generate carboxylic acid derivatives. Homoconjugate addition with nucleophiles further diversifies product functionality .

Q. How do transition metal complexes mediate functionalization of cyclopropyl phenyl ketones?

Methodological Insight: Nickel complexes (e.g., [Ni(cod)₂] with PBu₃) react with cyclopropyl phenyl ketone to form η²-enonenickel intermediates. These complexes facilitate bond activation and functionalization under thermal conditions (100°C), enabling access to structurally diverse organometallic products .

Data Contradictions and Resolutions

Q. Why do discrepancies exist in product distributions during cyclopropyl ketone reductions?

Resolution: Reductions with triethylsilane in trifluoroacetic acid yield phenylcyclopropylmethane (27%) and 1-phenyl-2-butyl trifluoroacetate (43%). In contrast, NaBH₄ reductions in isopropyl alcohol produce alcohols without ring-opening. Divergent pathways arise from differing reductant nucleophilicity and solvent effects .

Q. What explains the low yield of cyclopropyl phenyl ketone in decarboxylative rearrangements?

Resolution: Competing thermal stability of cyclopropyl ketones under decarboxylation conditions (120°C) suppresses rearrangement. Instead, α-(phenylcarbonyl)cyclopropane carboxylic acids preferentially form 4,5-dihydrofurans, bypassing ketone intermediates .

Methodological Recommendations

- Kinetic Studies: Use low-temperature NaBH₄ reductions to isolate strain effects on reactivity .

- Catalysis Optimization: Screen iridium catalysts with varying ligands to improve hydrogen borrowing efficiency .

- Computational Modeling: Apply density functional theory (DFT) to predict cyclopropyl ketone docking preferences in solvent environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.